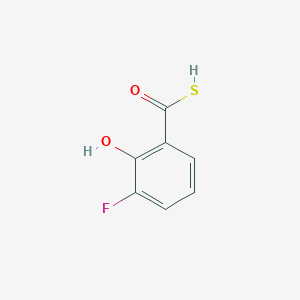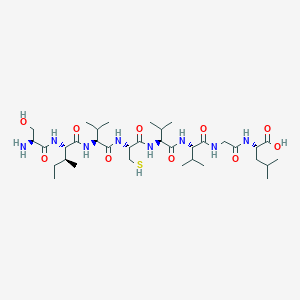![molecular formula C62H92O4P2Si8 B12516843 (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] typically involves the following steps:
Formation of the Biaryl Backbone: The biaryl backbone is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines under inert conditions to prevent oxidation.
Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale coupling reactions using industrial reactors.
Purification: High-performance liquid chromatography (HPLC) or recrystallization for purification.
Quality Control: Rigorous quality control measures to ensure the enantiomeric purity and overall quality of the product.
化学反应分析
Types of Reactions
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Substitution: Halogenated reagents such as chlorophosphines.
Coordination: Transition metal salts like palladium chloride or rhodium complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed during coordination with transition metals, essential for catalytic applications.
科学研究应用
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.
Medicine: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the manufacture of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] involves its role as a chiral ligand in catalytic reactions. The compound coordinates with transition metals to form chiral metal complexes, which then facilitate enantioselective transformations. The chiral environment created by the ligand induces the formation of one enantiomer over the other, leading to high enantioselectivity in the products.
相似化合物的比较
Similar Compounds
- ®-(+)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
- ®-(+)-5,5’-Bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole
Uniqueness
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is unique due to its high steric bulk and electronic properties, which enhance its ability to induce high enantioselectivity in catalytic reactions. Its trimethylsilyl groups provide additional steric hindrance, making it distinct from other similar compounds.
属性
分子式 |
C62H92O4P2Si8 |
|---|---|
分子量 |
1188.0 g/mol |
IUPAC 名称 |
[4-[5-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3 |
InChI 键 |
AATLWSANZQCNAX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


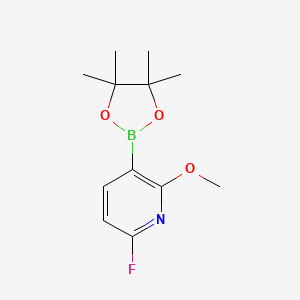

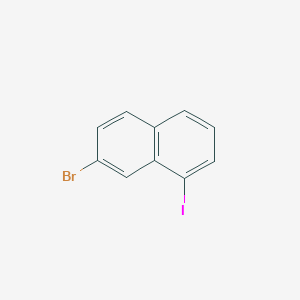

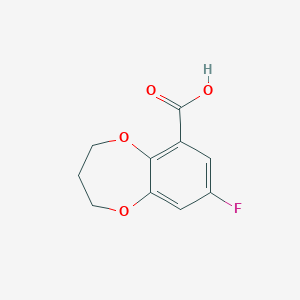

![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
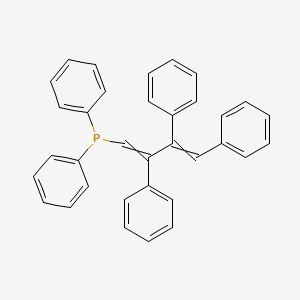
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
